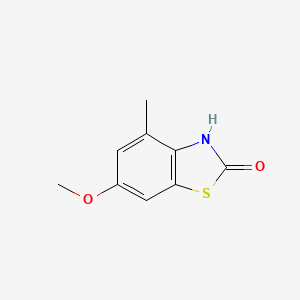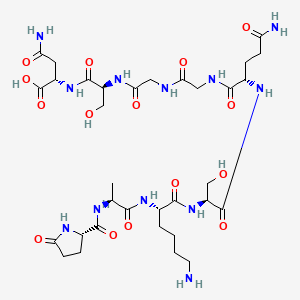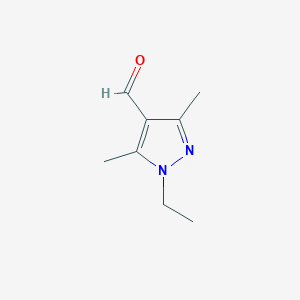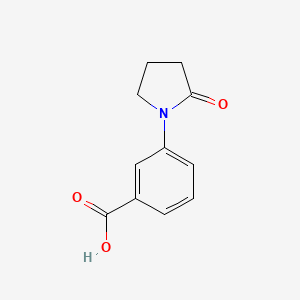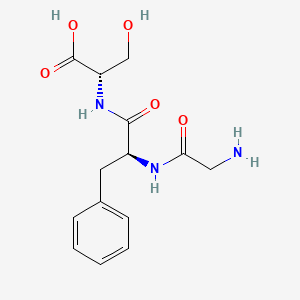
3,5,5-Trimethylhexyl acrylate
Vue d'ensemble
Description
3,5,5-Trimethylhexyl acrylate (TMA) is a monomer used in the synthesis of polymeric materials. Its high reactivity and low cost make it a popular choice for many applications. TMA is also used in the production of coatings, adhesives, and sealants. It is an important component of many polymers due to its ability to improve the mechanical properties of the polymer. In addition, TMA has been used in the synthesis of polymers for biomedical applications, such as drug delivery and tissue engineering.
Applications De Recherche Scientifique
Polymer Synthesis and Modification
3,5,5-Trimethylhexyl acrylate is utilized in the synthesis of polymers where it imparts hydrophobic properties due to its long aliphatic chain . It’s often copolymerized with other monomers to create materials with tailored properties for specific applications, such as increased toughness or flexibility.
Coatings and Paints
In the coatings industry, this acrylate is used to manufacture repellency coatings, which are essential for creating surfaces that resist water and oil . It’s also found in lubrication coatings that reduce friction and wear on various surfaces, extending the lifespan of mechanical parts.
Adhesives
The compound is a key ingredient in adhesives, providing strong bonding properties and durability . It’s particularly valuable in pressure-sensitive adhesives used in labels, tapes, and medical patches due to its balance of tackiness and cohesive strength.
Textile Treatments
Textile applications include the use of 3,5,5-Trimethylhexyl acrylate in treatments that confer water repellency and stain resistance to fabrics . This enhances the functionality and longevity of textiles used in outdoor and performance wear.
Agriculture
In agricultural research, this acrylate can be explored for modifying the surface properties of farming tools and equipment . Coatings made with this compound could potentially reduce soil adhesion, making tools easier to clean and maintain.
Electronics
The electronics industry may employ 3,5,5-Trimethylhexyl acrylate in the development of coatings for electronic components . These coatings can protect against moisture and corrosion, thereby improving the reliability and service life of electronic devices.
Environmental Science
Environmental applications of 3,5,5-Trimethylhexyl acrylate include its use in creating barrier layers for containment and cleanup operations . These barriers can prevent the spread of contaminants, aiding in environmental protection efforts.
Energy Storage
Research into energy storage solutions can leverage 3,5,5-Trimethylhexyl acrylate in the design of battery components . Its chemical stability and dielectric properties make it a candidate for use in separators and insulation materials within batteries.
Propriétés
IUPAC Name |
3,5,5-trimethylhexyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-6-11(13)14-8-7-10(2)9-12(3,4)5/h6,10H,1,7-9H2,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIXKCCRANLATRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC(=O)C=C)CC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50402772 | |
| Record name | 3,5,5-Trimethylhexyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50402772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
45125-03-9 | |
| Record name | 3,5,5-Trimethylhexyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50402772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 45125-03-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 3,5,5-Trimethylhexyl acrylate contribute to the performance of liquid crystal displays?
A: 3,5,5-Trimethylhexyl acrylate plays a crucial role in creating Polymer/Liquid Crystal Composite (PLCC) displays []. When combined with a liquid crystal and a crosslinking agent like 1,6-hexanediol diacrylate, 3,5,5-Trimethylhexyl acrylate forms a polymer network within the liquid crystal matrix. This network structure enables faster response times and lower operating voltages in liquid crystal displays [].
Q2: Can you elaborate on the impact of varying the ratio of 3,5,5-Trimethylhexyl acrylate to 1,6-hexanediol diacrylate in PLCC displays?
A: Research suggests that adjusting the weight ratio of 3,5,5-Trimethylhexyl acrylate to 1,6-hexanediol diacrylate directly influences the electro-optical properties of the resulting PLCC display []. This fine-tuning allows manufacturers to optimize the display's performance for specific applications, such as field sequential systems that demand high-speed response times at low driving voltages [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



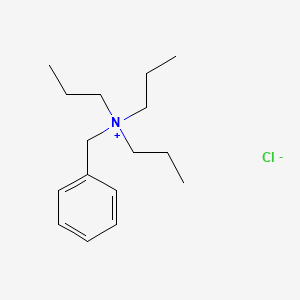
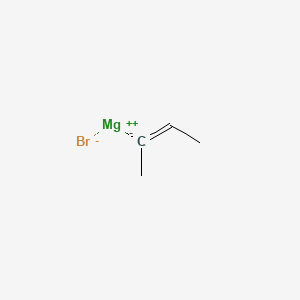
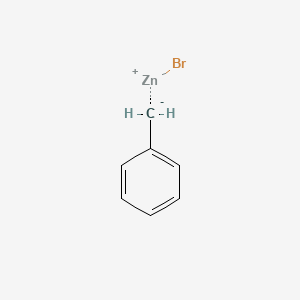
![Tris[N,N-Bis(trimethylsilyl)amide]gadolinium(III)](/img/structure/B1587996.png)

